molecular formula C19H21FN4O3S B5216726 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine

1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine

Cat. No. B5216726
M. Wt: 404.5 g/mol
InChI Key: SXARATGIICCNJR-UHFFFAOYSA-N
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Description

1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine, also known as FNTP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FNTP is a member of the piperazine family and is known for its unique chemical structure, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine is not well understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with several proteins and enzymes, including the protein kinase C (PKC) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on the body. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. In neurological research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. In addition, this compound has been shown to have potent anticancer and neuroprotective effects, making it a valuable tool for studying these conditions. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research involving 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurological disorders. In addition, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity. Finally, more research is needed to explore the potential applications of this compound in other areas of medicine, such as infectious diseases and cardiovascular disease.
Conclusion:
In conclusion, this compound, or this compound, is a promising chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have potent anticancer and neuroprotective effects, making it a valuable tool for studying these conditions. However, further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity.

Synthesis Methods

The synthesis of 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine involves several steps, including the reaction of 4-fluoro-2-nitroaniline with pyrrolidine and the subsequent reaction with 4-(2-thienylcarbonyl)piperazine. The final product is obtained through a series of purification steps, including filtration and chromatography.

Scientific Research Applications

1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine has been studied extensively for its potential applications in the treatment of various medical conditions, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c20-14-12-17(24(26)27)16(13-15(14)21-5-1-2-6-21)22-7-9-23(10-8-22)19(25)18-4-3-11-28-18/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXARATGIICCNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CS4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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